3'-Chloroacetophenone

Overview

Description

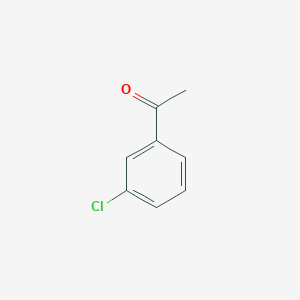

3’-Chloroacetophenone, also known as 1-(3-chlorophenyl)ethanone, is an organic compound with the molecular formula C8H7ClO. It is a substituted acetophenone where a chlorine atom is attached to the meta position of the phenyl ring. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and industry.

Mechanism of Action

Target of Action

3’-Chloroacetophenone, also known as CN, is primarily used as a riot control agent . Its primary targets are the eyes, nose, mouth, skin, and respiratory tract . It acts as an irritant incapacitant, causing discomfort and temporary incapacitation .

Mode of Action

The mode of action of 3’-Chloroacetophenone involves its interaction with nucleophilic sites in the body . It is thought to act as an SN2-alkylating agent, reacting readily with these nucleophilic sites . Important targets include thiol and sulfhydryl groups of enzymes .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , suggesting that it could be absorbed through the skin or mucous membranes. Its effects are typically immediate and short-lived, suggesting rapid absorption and elimination .

Result of Action

The result of 3’-Chloroacetophenone’s action is temporary incapacitation due to irritation of the eyes, nose, mouth, skin, and respiratory tract . This can lead to excessive tearing, difficulty keeping the eyes open, irritation in the nose and mouth, throat and airways, and sometimes to the skin . In high concentrations, it can cause corneal epithelial damage and chemosis .

Action Environment

The action of 3’-Chloroacetophenone can be influenced by environmental factors. For example, its effects can be more severe in confined, non-ventilated spaces . Additionally, the compound is highly stable, which can affect its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloroacetophenone can be synthesized through several methods:

Chlorination of Acetophenone: One of the earliest methods involves passing chlorine gas into boiling acetophenone.

Friedel-Crafts Acylation: Another common method is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst.

Boronic Acid Route: It can also be synthesized from 3-chlorophenylboronic acid and acetonitrile.

Industrial Production Methods: Industrial production typically involves the chlorination of acetophenone under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction: The carbonyl group in 3’-Chloroacetophenone can be reduced to form alcohols or oxidized to form carboxylic acids.

Friedel-Crafts Reactions: It can undergo further acylation or alkylation reactions.

Common Reagents and Conditions:

Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Reduction: 3’-Chloro-1-phenylethanol.

Oxidation: 3’-Chlorobenzoic acid.

Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

3'-Chloroacetophenone is primarily utilized in organic synthesis. It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.

- Aldol Condensation : It can undergo aldol reactions to form β-hydroxy ketones, which are valuable intermediates in organic synthesis.

Biocatalysis and Enzymatic Reactions

Recent studies have highlighted the effectiveness of specific microorganisms in the reduction of this compound to produce chiral alcohols. For instance:

- Saccharomyces cerevisiae : This yeast strain has shown significant activity in reducing this compound, yielding high stereoselectivity and efficiency . This application is particularly important for the synthesis of pharmaceuticals where chirality is crucial.

Case Study: Yeast Strain Activity

| Microorganism | Reduction Efficiency | Stereoselectivity |

|---|---|---|

| Saccharomyces cerevisiae B5 | High | Good |

| Other strains (varied) | Moderate | Variable |

Toxicological Studies

This compound has been studied for its potential effects on human health, particularly as a lachrymatory agent (tear gas). Its irritant properties make it relevant for research into sensory irritation mechanisms:

- Irritant Effects : Exposure to this compound can cause eye and skin irritation, along with respiratory symptoms such as coughing and shortness of breath . Such studies are critical for understanding the safety profiles of chemicals used in crowd control and other applications.

Environmental Applications

Research has indicated that this compound can be detected in various environmental matrices, making it relevant for environmental monitoring:

- Atmospheric Chemistry : It has been analyzed as part of studies on volatile organic compounds (VOCs) and their impact on air quality . Understanding its behavior in the environment is essential for assessing ecological risks.

Table: Environmental Properties

| Property | Value |

|---|---|

| Boiling Point | 228-229 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

| Toxicity | Eye and skin irritant |

Industrial Applications

In addition to its roles in research and environmental science, this compound finds applications in various industrial processes:

- Manufacturing of Fine Chemicals : Its ability to act as a precursor for more complex molecules makes it valuable in industries focused on fine chemical production.

- Research Laboratories : Commonly used as a reagent for various experimental procedures due to its reactivity.

Comparison with Similar Compounds

2-Chloroacetophenone:

4-Chloroacetophenone: The chlorine atom is in the para position.

2’-Hydroxyacetophenone: Contains a hydroxyl group instead of a chlorine atom.

Uniqueness: 3’-Chloroacetophenone is unique due to the position of the chlorine atom, which affects its reactivity and the types of reactions it can undergo. The meta position of the chlorine atom makes it less reactive in certain substitution reactions compared to its ortho and para counterparts.

Biological Activity

3'-Chloroacetophenone (CAS Number: 99-02-5) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

This compound is characterized as a clear, colorless to yellow liquid. It is primarily used as an intermediate in the synthesis of pharmaceuticals, including carbamazepine, which is utilized in the treatment of epilepsy. Additionally, it serves as a precursor for fine chemicals and pesticides .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant antimicrobial and anticancer activities. For instance, it has been studied for its effects on various cancer cell lines, demonstrating potential cytotoxicity. In a study focusing on chalcone derivatives (which include this compound), the compound showed promising results against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.36 |

| A549 | 2.16 |

| PC-3 | 0.62 |

| HL-60 | 0.22 |

| MCF-7 | 5.48 |

| HepG2 | 9.57 |

These results suggest that derivatives of this compound could be further explored for their potential in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. For example, it has been shown to influence the activity of certain enzymes involved in metabolic pathways and cellular signaling. Specifically, it may act as an inhibitor of the CYP1 enzyme, which is crucial for drug metabolism and the detoxification process .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of chalcone derivatives containing this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .

- Anticancer Activity : In vitro studies have shown that compounds derived from this compound can induce apoptosis in cancer cells through mitochondrial pathways. This suggests that such derivatives may be effective in targeting and eliminating malignant cells while sparing normal tissues .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological aspects. The compound is recognized as a lachrymatory agent, causing irritation to mucous membranes and immediate pain upon exposure to eyes . Toxicological studies indicate that high concentrations can lead to adverse effects; therefore, safety assessments are crucial when considering its use in therapeutic applications.

Properties

IUPAC Name |

1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJBXKHMMQDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059182 | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-02-5 | |

| Record name | 1-(3-Chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3'-chloroacetophenone?

A1: this compound (also known as meta-chloroacetophenone) has the molecular formula C8H7ClO and a molecular weight of 154.6 g/mol. [, ] While the provided abstracts do not detail specific spectroscopic data, characteristic peaks in techniques like Infrared (IR) spectroscopy (carbonyl and C-Cl stretches) and Nuclear Magnetic Resonance (NMR) spectroscopy would be expected. [, ]

Q2: How is this compound synthesized?

A2: One common method to synthesize dapoxetine involves using this compound as a starting material. [] This suggests that established synthetic routes for this compound, likely involving electrophilic aromatic substitution on acetophenone, are utilized.

Q3: What is the role of this compound in the synthesis of chalcones and their antimicrobial activity?

A3: Researchers synthesized a series of chalcones using this compound as a key building block. [] They reacted this compound with various aldehydes via Claisen-Schmidt condensation. The resulting chalcones, including those derived from this compound (like TACAP, FACAP, HNCAP, and CACAP), were then tested for their antimicrobial activity. []

Q4: How does this compound behave as a substrate in reduction reactions?

A4: this compound acts as a substrate in reduction reactions, particularly with sodium borohydride (NaBH4). Studies have investigated its reduction in various media, including reverse micellar systems. [, ] These studies highlighted the influence of factors like surfactant type, water content, and the presence of other ketones on the reaction rate. [, ] They also explored the distribution of reactants within these systems and provided insights into the reaction mechanism. [, ]

Q5: Does the structure of this compound influence its reactivity compared to other substituted acetophenones?

A5: Yes, the position of the chlorine atom on the aromatic ring influences the reactivity of the acetophenone derivative. Research on carbonyl reductase activity showed different rates of reduction for various chloroacetophenones. [] Specifically, 2'-chloroacetophenone exhibited faster reduction than this compound. [] This suggests that both electronic effects (due to chlorine's electronegativity) and steric hindrance (from the chlorine atom) play a role in the enzyme's interaction with the substrate. []

Q6: Have there been computational studies on this compound?

A6: While the provided abstracts do not detail specific computational studies on this compound itself, related research on ruthenium(II) catalyzed ketone hydrogenation employed Density Functional Theory (DFT) calculations. [] Although not explicitly stated for this compound, these calculations likely involved modeling the interaction of similar ketones with the catalytic system, offering insights into potential reaction mechanisms and intermediates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.